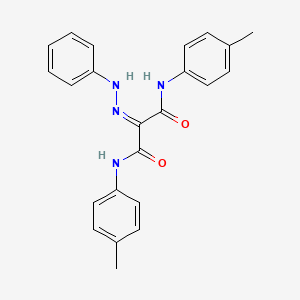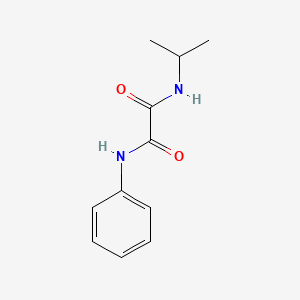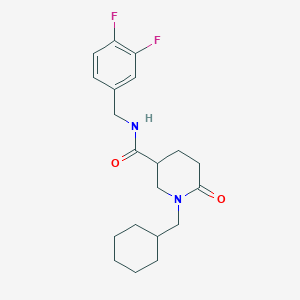![molecular formula C18H20ClN3O3 B4999120 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)
2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote tumor growth and inflammation. This compound also induces apoptosis (programmed cell death) in cancer cells and inhibits the production of inflammatory cytokines by immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In preclinical studies, this compound has also been shown to reduce the size of tumors and improve survival in animal models of cancer. In addition, this compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to enhance the efficacy of other cancer treatments, which may improve patient outcomes. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, including:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to optimize its formulation and delivery, to improve its solubility and bioavailability.
3. Investigations into its potential as a treatment for other types of cancer and autoimmune diseases.
4. Studies to identify biomarkers that can predict response to this compound, to improve patient selection and treatment outcomes.
5. Investigations into its mechanism of action, to identify new targets for cancer and autoimmune disease therapy.
In conclusion, this compound is a promising small molecule inhibitor with potent anti-tumor and anti-inflammatory effects. Its selective inhibition of BTK makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action, optimize its formulation and delivery, and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide involves several steps, including the reaction of 2-(4-chlorophenoxy)acetic acid with thionyl chloride to form 2-(4-chlorophenoxy)acetyl chloride, which is then reacted with 2-(4-morpholinyl)pyridine to form this compound. The final product is purified using column chromatography, and its purity is confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has shown potent anti-tumor and anti-inflammatory effects, with minimal toxicity to normal cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c19-15-3-5-16(6-4-15)25-13-17(23)21-12-14-2-1-7-20-18(14)22-8-10-24-11-9-22/h1-7H,8-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJLFRWIDFUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,6-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4999043.png)
![2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol](/img/structure/B4999044.png)

![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
![N-1H-benzimidazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B4999108.png)

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)
![5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4999132.png)
